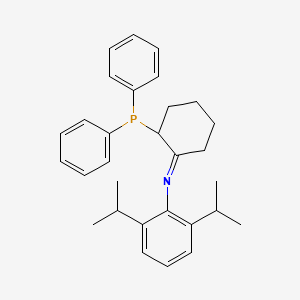
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. Phosphine ligands are widely used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions. This compound is particularly interesting due to its unique structure, which combines a phosphine group with a cyclohexylidene and aniline moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline typically involves the reaction of 2-(diphenylphosphino)benzaldehyde with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group would yield phosphine oxides, while substitution reactions on the aniline moiety could introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline has several applications in scientific research:
Biology: The compound can be used to study the interactions between phosphine ligands and biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline primarily involves its role as a ligand. The phosphine group can coordinate with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally include interactions with metal ions and other reactive species .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(diphenylphosphino)ethane (dppe): Another phosphine ligand commonly used in coordination chemistry.
Triphenylphosphine (PPh3): A widely used phosphine ligand with similar applications in catalysis.
Bis(diphenylphosphino)methane (dppm): A related compound with a different spacer between the phosphine groups.
Uniqueness: N-(2-(Diphenylphosphino)cyclohexylidene)-2,6-diisopropylaniline is unique due to its combination of a cyclohexylidene and aniline moiety with a phosphine group. This structure provides distinct steric and electronic properties, making it particularly effective in certain catalytic applications .
Eigenschaften
Molekularformel |
C30H36NP |
|---|---|
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cyclohexan-1-imine |
InChI |
InChI=1S/C30H36NP/c1-22(2)26-18-13-19-27(23(3)4)30(26)31-28-20-11-12-21-29(28)32(24-14-7-5-8-15-24)25-16-9-6-10-17-25/h5-10,13-19,22-23,29H,11-12,20-21H2,1-4H3 |
InChI-Schlüssel |
MAKBCCWORLNCOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


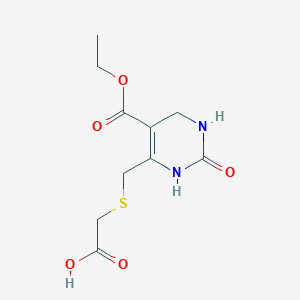
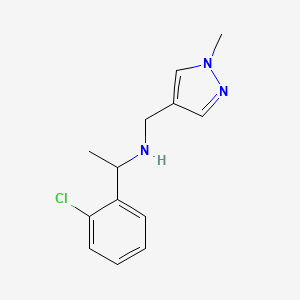

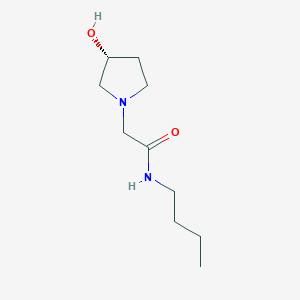
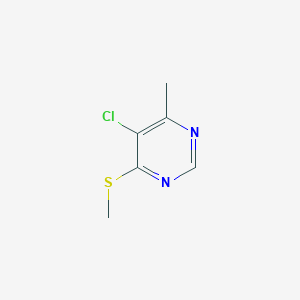
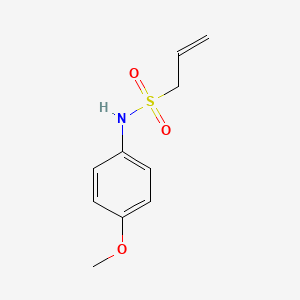

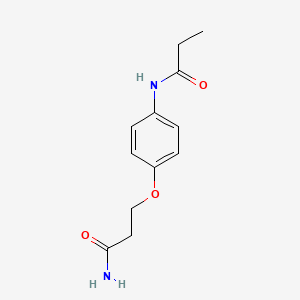
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)
![5H-pyrrolo[3,2-d]pyrimidin-7-amine](/img/structure/B14910491.png)

![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
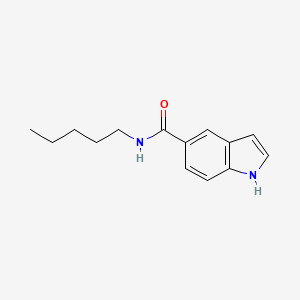
![2,2'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14910509.png)
